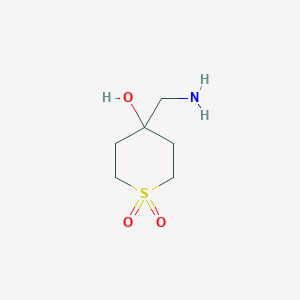

4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide

Description

4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound. This compound is characterized by the presence of an aminomethyl group and a hydroxy group attached to a thiane ring, which is a six-membered ring containing one sulfur atom. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name |

4-(aminomethyl)-1,1-dioxothian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c7-5-6(8)1-3-11(9,10)4-2-6/h8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNUGNWFUYANAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of catalysts to enhance the reaction rate and selectivity. The optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

- Building Block for Synthesis: The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Ketones or aldehydes |

| Reduction | NaBH₄, LiAlH₄ | Different derivatives |

| Substitution | Alkyl halides | Functional group modifications |

Biology

- Antimicrobial Activity: Research indicates that 4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran exhibits significant antimicrobial properties against various pathogens. The mechanism involves disruption of cellular processes through oxidative stress induction.

Case Study: Antimicrobial Efficacy

A study evaluated the efficacy of thiane derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) below 50 μg/mL, indicating potent antimicrobial effects.

Medicine

- Anticancer Properties: In vitro studies suggest potential anticancer activity. Compounds with similar structures have shown to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cells

A comparative analysis on human breast cancer cells (MCF-7) demonstrated IC₅₀ values in the range of 10-30 μM for derivatives of this compound, highlighting its potential therapeutic applications.

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for developing new formulations in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

4-(Aminomethyl)benzoic acid: Similar in structure but lacks the sulfur atom.

4-Aminoquinolines: Contains an amino group but has a different ring structure.

4-(Aminomethyl)fluorescein: Contains an aminomethyl group but is used primarily as a fluorescent probe

Uniqueness

4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide is unique due to its sulfur-containing thiane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Overview

4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide (CAS No. 858823-11-7) is a sulfur-containing heterocyclic compound characterized by an aminomethyl group and a hydroxy group attached to a thiane ring. Its unique structure positions it as a subject of interest in various biological studies, particularly concerning its potential antimicrobial and anticancer activities.

| Property | Value |

|---|---|

| IUPAC Name | 4-(aminomethyl)-1,1-dioxothian-4-ol |

| Molecular Formula | C₆H₁₃NO₃S |

| Molecular Weight | 179.24 g/mol |

| Purity | 97% |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group allows for hydrogen bonding with biological molecules, while the hydroxy group can participate in biochemical reactions. These interactions may modulate enzyme and receptor activities, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focusing on derivatives of similar structures found that compounds with the thiane ring showed effectiveness against various pathogens, including bacteria and fungi. The mechanism appears to involve the disruption of cellular processes through oxidative stress induction, which can lead to cell death.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. For instance, compounds with similar structural features have been shown to inhibit cell proliferation in cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the efficacy of various thiane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to 4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran demonstrated minimum inhibitory concentrations (MICs) below 50 μg/mL, suggesting potent antimicrobial effects .

- Cytotoxicity in Cancer Cells : In a comparative analysis of cytotoxic effects on human cancer cell lines, it was found that derivatives of this compound exhibited IC₅₀ values in the range of 10-30 μM against breast cancer cells (MCF-7). The study highlighted the potential for these compounds to induce apoptosis through mitochondrial pathways .

- Reactive Oxygen Species (ROS) Induction : Research has shown that treatment with similar compounds leads to elevated levels of ROS in various cell types, resulting in oxidative stress and subsequent apoptotic pathways activation . This suggests a possible therapeutic avenue for targeting cancer cells selectively.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from tetrahydrothiopyran derivatives. For example, nitration or amination reactions under controlled conditions can introduce the aminomethyl group. A procedure analogous to the nitration of tetrahydrothiopyran 1,1-dioxide (using potassium amide and amyl nitrate) may be adapted, followed by hydroxylation and reduction steps . Optimization of catalysts (e.g., palladium for hydrogenation) and solvents (polar aprotic solvents like DMF) is critical for yield and purity.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., hydroxyl and aminomethyl groups) and compare with predicted shifts from computational tools .

- Chromatography : HPLC or GC-MS to assess purity, leveraging retention times against standards.

- Crystallography : Single-crystal X-ray diffraction (as in ) for absolute configuration determination.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to measure melting points (e.g., ~138°C for related compounds) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The compound should be stored in a dry environment at room temperature (RT) to prevent hydrolysis of the sulfone group. Desiccants and inert atmospheres (N or Ar) are recommended for long-term storage. Stability tests under accelerated conditions (e.g., 40°C/75% RH) can predict degradation pathways .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of derivatization reactions (e.g., nitration or amination)?

- Methodological Answer : Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling (e.g., N in amination) can confirm proposed mechanisms. 's nitration example highlights the role of steric and electronic factors in regioselectivity .

Q. What strategies are effective for assessing the biological activity of this compound?

- Methodological Answer :

- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays or SPR for binding affinity.

- Cellular models : Test cytotoxicity and uptake in cell lines (e.g., HEK293 or HeLa) using LC-MS for quantification.

- Structural analogs : Compare with pyridothiadiazine derivatives () to infer potential bioactivity .

Q. How can computational tools aid in optimizing synthetic pathways or predicting properties?

- Methodological Answer : Retrosynthesis software (e.g., AI-driven platforms like Pistachio or Reaxys) can propose feasible routes using databases of known reactions. Molecular dynamics simulations can predict solubility and stability in solvents, while QSAR models correlate structural features with activity .

Q. What experimental approaches resolve contradictions in reported purity or spectral data?

- Methodological Answer : Cross-validate results using orthogonal techniques:

- Purity : Combine HPLC (for organic impurities) with ICP-MS (for inorganic residues).

- Spectral discrepancies : Compare NMR data across solvents (DMSO-d vs. CDCl) and reference computational predictions (e.g., InChIKey from ) .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst optimization : Use chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis.

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and enantiomeric excess (ee).

- Crystallization : Employ chiral resolving agents or preferential crystallization techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.